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molecular formula C18H19NO3 B8532845 N-(2-methyl-4,5-dimethoxyphenyl)cinnamamide

N-(2-methyl-4,5-dimethoxyphenyl)cinnamamide

Cat. No. B8532845
M. Wt: 297.3 g/mol
InChI Key: KCQYRHVRINHAGP-UHFFFAOYSA-N
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Patent
US05576324

Procedure details

To a solution of 4,5-dimethoxy-2-methylaniline (40.1 g), pyridine (48.5 ml), and acetone (350 ml), cinnamoyl chloride (44.0 g) was added dropwise at room temperature over 15 minutes. After allowing to react at room temperature for 2 hours, water (15 ml) was added and the mixture was stirred for 20 minutes. The solvent was distilled off under reduced pressure, and the residue was dissolved in chloroform, followed by washing with 1N HCl, 1N caustic soda and water in this order, and drying. Chloroform was evaporated. Precipitated crystals were collected by filtration with ether. 69.8 g of the title compound was obtained as yellow crystals (97.8%).
Quantity
40.1 g
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][C:6]([NH2:7])=[C:5]([CH3:12])[CH:4]=1.N1C=CC=CC=1.CC(C)=O.[C:23](Cl)(=[O:32])[CH:24]=[CH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O>[CH3:12][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:9]([O:10][CH3:11])=[CH:8][C:6]=1[NH:7][C:23](=[O:32])[CH:24]=[CH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
40.1 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1OC)C
Name
Quantity
48.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
350 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
44 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
by washing with 1N HCl, 1N caustic soda and water in this order
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
Chloroform was evaporated
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration with ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)OC)OC)NC(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 69.8 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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